molecular formula C13H19ClN2O3 B008384 Harmaline hydrochloride dihydrate CAS No. 6027-98-1

Harmaline hydrochloride dihydrate

Cat. No. B008384
CAS RN: 6027-98-1
M. Wt: 286.75 g/mol
InChI Key: SSTXWOBEGIONBB-UHFFFAOYSA-N
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Description

Harmaline hydrochloride dihydrate (HHD) is a novel alkaloid salt of the natural β-carboline harmol . It is a fluorescent psychoactive indole alkaloid from the group of harmala alkaloids and beta-carbolines . It is the partly hydrogenated form of harmine . Various plants contain harmaline including Peganum harmala (Syrian rue) as well as the hallucinogenic beverage ayahuasca .


Synthesis Analysis

Harmaline is produced by various plants including Peganum harmala as well as Banisteriopsis caapi . A new general method for the synthesis of harmane, harmine, and their structural analogs by thermolysis of substituted 4-aryl-3-azidopyridines was developed .


Molecular Structure Analysis

The molecular formula of Harmaline hydrochloride dihydrate is C13H19ClN2O3 . The molecular weight is 286.75 g/mol . The IUPAC name is 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido [3,4-b]indole;dihydrate;hydrochloride .


Chemical Reactions Analysis

Harmaline has been shown to inhibit both 45 Ca 2+ uptake and efflux in cardiac sarcolemal vesicles in a dose-dependent manner . It also induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway .


Physical And Chemical Properties Analysis

The molecular weight of Harmaline hydrochloride dihydrate is 286.75 g/mol . It has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass is 286.1084202 g/mol .

Scientific Research Applications

Induction of Autophagy in Neuro Cells

Harmaline hydrochloride dihydrate (HHD) has been found to induce autophagy in neuro cells. This process promotes the degradation of α-Syn protein, which is crucial for the health of neuro cells . The study suggests that HHD could be a potential therapeutic agent for neurodegenerative diseases where the accumulation of certain proteins is detrimental.

Alzheimer’s Disease Treatment

Harmaline hydrochloride dihydrate has shown potential in treating Alzheimer’s disease (AD). It exhibits acetylcholinesterase (AChE) inhibitory activity, antioxidant, and anti-inflammatory properties . These properties are beneficial in the treatment of AD as they can help reduce oxidative stress and inflammation, which are common in AD patients.

Amelioration of Scopolamine-Induced Cognition Dysfunction

Harmaline hydrochloride dihydrate has been found to ameliorate memory deficits in scopolamine-induced mice. It enhances cholinergic function by inhibiting AChE and inducing choline acetyltransferase (ChAT) activities . This suggests that it could be used to improve cognitive function in conditions where memory loss is a symptom.

Antioxidant Activity

Harmaline hydrochloride dihydrate has antioxidant properties. It increases the activities of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, and reduces maleic diadehyde production . This makes it potentially useful in conditions where oxidative stress is a factor.

Anti-Inflammatory Activity

Harmaline hydrochloride dihydrate also exhibits anti-inflammatory effects. It suppresses myeloperoxidase, tumor necrosis factor α, and nitric oxide . This suggests that it could be used in the treatment of conditions characterized by inflammation.

Modulation of Neurotransmitters

Harmaline hydrochloride dihydrate has been found to modulate critical neurotransmitters such as acetylcholine (ACh), choline (Ch), L-tryptophan (L-Trp), 5-hydroxytryptamine (5-HT), γ-aminobutyric acid (γ-GABA), and L-glutamic acid (L-Glu) . This suggests that it could have a role in the treatment of neurological disorders where these neurotransmitters are implicated.

Safety And Hazards

When handling Harmaline hydrochloride dihydrate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised to keep the product and empty container away from heat and sources of ignition .

Future Directions

Harmaline hydrochloride dihydrate could induce the increased autophagasomes in nerve cells by an induction of autophagy . Moreover, HHD may promote the degradation of ‐Syn protein to protect neuro cells by inducing autophagy . This suggests potential future directions in the study of neurodegenerative diseases.

properties

IUPAC Name

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH.2H2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;;/h3-4,7,15H,5-6H2,1-2H3;1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEKUHFBUFUSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Harmaline hydrochloride dihydrate

CAS RN

6027-98-1
Record name Harmaline hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HARMALINE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B4DGH2M9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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